3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
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Overview
Description
3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolo[3,2-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized using a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole: Known for its antioxidant properties and potential therapeutic applications.
1H-pyrrolo[2,3-b]pyridine derivatives: Studied for their potent activities against fibroblast growth factor receptors (FGFRs) and potential anticancer properties.
Uniqueness
3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-3-1-8(2-4-9)10-7-16-11-5-6-15-13(17)12(10)11/h1-4,7,16H,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEOCECRQIEVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC=C2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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